2-[(4-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(4-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines This compound is characterized by the presence of a fluorobenzyl group, a morpholinosulfonyl group, and a triazolopyridinone core
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The initial step involves the cyclization of appropriate hydrazinylpyridine derivatives with suitable electrophiles to form the triazolopyridine core.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl halides.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is incorporated through sulfonylation reactions, typically using morpholine and sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[(4-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Material Science: The compound’s unique structure makes it a candidate for developing blue-emitting materials for optoelectronic applications.
Biological Research: It is used in studies investigating the inhibition of the NLRP3 inflammasome pathway, which is associated with inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits c-Met kinase by binding to its active site, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival.
Inflammasome Inhibition: It acts as an inhibitor of the NLRP3 inflammasome pathway, reducing the production of pro-inflammatory cytokines and mitigating inflammatory responses.
Comparison with Similar Compounds
2-[(4-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition properties but may differ in their selectivity and potency.
[1,2,4]triazolo[4,3-a]quinolines: These compounds are used in similar applications but have different structural features that may affect their chemical reactivity and biological activity.
[1,2,4]triazolo[3,4-a]isoquinolines: These compounds undergo similar synthetic routes and have comparable applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKRDSUWUGZGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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